Methyl6-chlorochroman-2-carboxylate
Description
Contextualization within Chroman Derivatives in Medicinal Chemistry
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. rsc.orgmdpi.com Chroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiepileptic, and anti-inflammatory properties. The specific substitution patterns on the chroman ring play a crucial role in determining the biological activity of these molecules.
The parent acid of the title compound, DL-6-chlorochroman-2-carboxylic acid, has been investigated for its role as an antagonist of cholesterol biosynthesis and in vitro lipolysis. mdpi.com This positions Methyl 6-chlorochroman-2-carboxylate as a compound of interest for the development of novel therapeutic agents targeting metabolic disorders. The chloro-substitution at the 6-position is a key feature, influencing the electronic properties of the molecule and its potential interactions with biological targets.
Academic Significance of Methyl 6-chlorochroman-2-carboxylate in Chemical Biology and Organic Synthesis
In chemical biology, Methyl 6-chlorochroman-2-carboxylate and its derivatives serve as valuable tools for probing biological pathways. Given the activity of its parent acid against enzymes involved in cholesterol metabolism, this compound can be utilized in studies aimed at understanding the structure-activity relationships of inhibitors for these enzymes. Furthermore, its ester functionality allows for its potential incorporation into prodrug strategies or for the development of chemical probes to identify novel protein targets.
From an organic synthesis perspective, Methyl 6-chlorochroman-2-carboxylate is a versatile chiral building block. The chroman-2-carboxylate moiety is a common feature in many natural products and pharmacologically active molecules. mdpi.com The presence of the chlorine atom and the methyl ester group provides two distinct handles for further chemical modifications, allowing for the construction of diverse molecular architectures. The development of stereoselective syntheses of chroman-2-carboxylates is an active area of research, as the chirality at the C2 position is often critical for biological activity. rsc.orgmdpi.com
Overview of Current Research Trajectories and Emerging Questions for Chroman-2-carboxylates
Current research on chroman-2-carboxylates is largely focused on the development of efficient and highly stereoselective synthetic methodologies. The catalytic asymmetric synthesis of these compounds is a key objective, with organocatalysis and transition-metal catalysis emerging as powerful strategies. rsc.orgnih.gov For instance, intramolecular oxy-Michael additions catalyzed by bifunctional organocatalysts have been shown to produce optically active 2-substituted chromans in high yields. rsc.org
Another significant research trajectory is the exploration of new biological activities for this class of compounds. While the cholesterol-lowering effects are established for some derivatives, researchers are investigating their potential in other therapeutic areas, such as oncology and neurodegenerative diseases.
Emerging questions in the field include:
How can we achieve perfect control over the stereochemistry at the C2 position during synthesis?
What are the specific molecular targets of different substituted chroman-2-carboxylates?
Can we design and synthesize novel chroman-2-carboxylate derivatives with enhanced potency and selectivity for their biological targets?
What is the full potential of these compounds as scaffolds in diversity-oriented synthesis for the discovery of new bioactive molecules?
Interactive Data Table: Properties of Methyl 6-chlorochroman-2-carboxylate
| Property | Value |
| CAS Number | 357396-06-6 |
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.66 g/mol |
| Appearance | Inquire |
| Purity | Inquire |
Interactive Data Table: Related Chroman Derivatives in Research
| Compound Name | Key Research Finding | Reference |
| DL-6-chlorochroman-2-carboxylic acid | Antagonist for cholesterol biosynthesis and lipolysis in vitro. | mdpi.com |
| Methyl 6-fluorochroman-2-carboxylate | Chiral building block for the synthesis of optically pure 6-fluoro-chroman-2-carboxylic acids. | |
| 2-substituted chromans | Synthesized in high yield via asymmetric intramolecular oxy-Michael addition. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOUDOXLJHCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Chlorochroman 2 Carboxylate and Analogues
Enantioselective Synthetic Approaches to Chiral Chroman-2-carboxylates
The production of enantiomerically pure chroman-2-carboxylates is of high interest for pharmaceutical applications. Several key strategies have emerged to achieve this, including the use of chiral starting materials, asymmetric catalysis, and enzymatic methods.
Chiral Pool-Derived Strategies
Chiral pool synthesis is a powerful method for constructing optically active molecules by utilizing readily available chiral starting materials. elsevierpure.com Natural products like L-malic acid and D-mannitol serve as versatile building blocks for this purpose.
From L-malic acid: L-malic acid has been employed as a chiral auxiliary and building block in the asymmetric synthesis of various compounds, including those with a tetrahydroisoquinoline core which shares synthetic challenges with chroman derivatives. amu.edu.pl The inherent chirality of L-malic acid is transferred through a series of chemical transformations to establish the stereocenters in the target molecule.
From D-mannitol: Carbohydrates, such as D-mannitol, are another valuable source for chiral pool synthesis. elsevierpure.com Their multiple stereocenters and functional groups can be manipulated through regio- and stereoselective reactions to form complex chiral structures, including those containing the chroman framework. elsevierpure.com
Asymmetric Catalysis for Enantiopure Chroman-2-carboxylates
Asymmetric catalysis offers a highly efficient route to chiral chromans, often with excellent enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation has proven to be a particularly valuable technique. rsc.org
Rhodium-Catalyzed Hydrogenation: Chiral rhodium carboxylato complexes, in combination with chiral phosphine (B1218219) ligands, have been investigated as catalysts for asymmetric hydrogenation reactions. ias.ac.inresearchgate.net These catalytic systems can achieve high turnover numbers and enantioselectivities in the hydrogenation of prochiral substrates like α-acetamidocinnamic acid and its methyl ester. ias.ac.inresearchgate.net For instance, a rhodium complex with a chiral ligand such as (R)-DM-Seg-Phos has been shown to be effective in the enantioselective hydrogenation of 2-substituted 4H-chromenes to yield chiral 2-substituted chromanes. researchgate.net The choice of both the chiral carboxylate and the phosphine ligand can influence the reaction's efficiency and the enantiomeric excess (ee) of the product due to diastereomeric interactions in the catalytic intermediates. ias.ac.inresearchgate.net The development of these catalysts has been a significant contribution to the manufacturing of chiral drugs and their precursors. rsc.org
| Catalyst System | Substrate Type | Outcome |
| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | High yields and excellent enantioselectivities (up to 99% ee) rsc.org |
| Rh-[(R)-DM-Seg-Phos] | 2-substituted 4H-chromenes | Efficient synthesis of chiral 2-substituted chromanes researchgate.net |
| Chiral Rhodium Carboxylato Complexes | α-acetamidocinnamic acid/ester | Varying turnover numbers and enantioselectivities ias.ac.inresearchgate.net |
Enzymatic Resolution Techniques for Racemic Precursors
Enzymatic resolution provides a green and highly selective method for separating enantiomers from a racemic mixture. This approach leverages the stereospecificity of enzymes, such as lipases and proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. pluscommunication.eu
Esterase-Mediated Hydrolysis: A notable example is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. Lipases, such as those from Pseudomonas fluorescens, can be used to selectively hydrolyze one enantiomer of a racemic ester in an organic solvent. google.comresearchgate.net This process can yield the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric purity. google.com The efficiency of such resolutions is often high, with E-values (a measure of enantioselectivity) greater than 100 being achievable in some cases. researchgate.net This technique is not limited to fluoro-substituted chromans and has been applied to a variety of carboxylic acid derivatives. pluscommunication.eu
| Enzyme | Substrate | Method | Result |
| Pseudomonas fluorescens Lipase (B570770) | Racemic 3-acetylthio-2-methylpropanoic acid | Hydrolysis | 76% conversion, remaining substrate with 71.4% ee (S-enantiomer) google.com |
| Pseudomonas fluorescens Lipase (Amano lipase AK) | Racemic chloroacetamide of 2,2,2-trifluoro-1-phenylethylamine | Alcoholysis | Good enantioselectivity (E-value = 44) researchgate.net |
| Candida rugosa MY Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | High enantiomeric excess of the product (eep = 96.2%) mdpi.com |
Stereocontrolled Functionalization of Chroman Scaffolds
Achieving stereocontrol in the functionalization of pre-existing chroman scaffolds is a sophisticated strategy for creating complex, chiral molecules. This can involve directing incoming groups to a specific face of the molecule. The functionalization of scaffolds is a broad area of research aimed at enhancing their properties and interactions with biological systems. nih.gov In the context of chromans, this can involve introducing substituents at various positions to modulate biological activity. Computationally guided approaches have been used to control the diastereoselectivity of reactions like the combined C-H functionalization/Cope rearrangement, allowing for the selective formation of a desired diastereomer. nih.gov
Racemic and Diastereoselective Synthesis Pathways
While enantioselective synthesis is often the ultimate goal, racemic and diastereoselective methods are fundamental for accessing the basic chroman structure and for creating specific diastereomers. numberanalytics.com
Multistep Organic Transformations Leading to the Chroman Core
The construction of the chroman ring system typically involves a series of organic reactions. A common and effective method is the one-step synthesis of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes. acs.org This reaction proceeds through a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. acs.org This approach allows for the synthesis of a variety of substituted chroman-4-ones, which can then be further modified. acs.org Other strategies include domino reactions, such as a Michael/hemiacetalization sequence, to construct the chroman skeleton with a degree of stereocontrol. nih.gov A convergent three-step method involving a Heck coupling, reduction, and subsequent Mitsunobu cyclization has also been reported for the synthesis of 2-substituted chromans. organic-chemistry.org
| Starting Materials | Key Reactions | Product |
| 2'-Hydroxyacetophenones, Aldehydes | Crossed aldol condensation, Intramolecular oxa-Michael addition | Chroman-4-ones acs.org |
| Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Domino Michael/hemiacetalization, Oxidation/Dehydroxylation | Chroman-2-ones and Chromanes nih.gov |
| Allylic alcohols, 2-Iodophenols | Heck coupling, Reduction, Mitsunobu cyclization | 2-Substituted chromans organic-chemistry.org |
Cyclization Reactions for Dihydrobenzopyran Formation (e.g., intramolecular Mitsunobu etherification)
The formation of the dihydrobenzopyran (chroman) ring is a critical step in the synthesis. One powerful method to achieve this is through intramolecular cyclization. The Mitsunobu reaction is a notable example used for forming ethers, which is precisely what is required to close the heterocyclic ring of the chroman system. wikipedia.org
The reaction typically involves a bifunctional precursor, such as a substituted phenol (B47542) bearing a side chain with a primary or secondary alcohol. In the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the alcohol is activated. wikipedia.orgyoutube.com This activation facilitates an intramolecular Sₙ2 reaction where the phenolic oxygen acts as the nucleophile, attacking the carbon with the activated alcohol and displacing it to form the chroman ether linkage. youtube.com A significant advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol center, which is a crucial feature for controlling the stereochemistry of the final product. organic-chemistry.orgnih.gov While broadly applied in natural product synthesis for creating cyclic ethers, this method offers a robust route to the chroman skeleton. youtube.comnih.gov
Derivatization of Pre-formed Chromans (e.g., esterification of 6-chlorochroman-2-carboxylic acid)
Once the corresponding carboxylic acid, 6-chlorochroman-2-carboxylic acid, has been synthesized, the final step is its conversion to the methyl ester. acs.orgbiosynth.com This transformation is a standard esterification reaction.
One of the most common methods is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com
Alternatively, coupling reagents can be employed, particularly under milder conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a well-established method for ester formation from carboxylic acids and alcohols at room temperature. orgsyn.org
Halogenation Strategies on the Chroman Ring System (e.g., chlorination at the 6-position)
The first approach involves direct chlorination of a pre-formed chroman ring. Electrophilic aromatic substitution on the electron-rich benzene (B151609) portion of the chroman system can be achieved using specific halogenating agents. For instance, N-chlorosuccinimide (NCS) has been successfully used to chlorinate a related chroman-8-carboxylate system, suggesting its applicability for chlorination at the 6-position, which is also activated by the ring's ether oxygen. tandfonline.com
The second, and often more direct, strategy is to start the synthesis with a precursor that already contains the chlorine atom. A common building block for this approach is 4-chlorophenol (B41353). acs.org By using this substituted phenol as the starting material, the chlorine atom is incorporated into the molecular framework from the beginning, avoiding a separate halogenation step on the more complex chroman intermediate. acs.org
Precursors and Building Blocks for Chroman-2-carboxylate Assembly
The successful synthesis of methyl 6-chlorochroman-2-carboxylate is highly dependent on the strategic selection and preparation of its precursors and fundamental building blocks.
Synthesis of Chromanone-2-carboxylates as Intermediates
Chromanone-4-ones, or simply chromanones, are common and vital intermediates in the synthesis of chromans. nih.gov The synthesis of chromanone-2-carboxylates often serves as a foundational step. These intermediates can be prepared through various methods, frequently involving a cyclization reaction. For example, a reaction between a substituted phenol (like 4-chlorophenol) and diethyl oxalate (B1200264) in the presence of a base can lead to the formation of a chromone-2-carboxylate. doi.orgresearchgate.net Subsequent reduction of the C2-C3 double bond and the C4-carbonyl group of the chromanone intermediate leads to the desired chroman structure. The synthesis of DL-6-chlorochroman-2-carboxylic acid has been reported to proceed through the corresponding 6-chlorochromanone intermediate. acs.org
Utilization of Substituted Benzenes in Chroman Synthesis
The synthesis of complex aromatic compounds like methyl 6-chlorochroman-2-carboxylate fundamentally begins with simpler, appropriately substituted benzene derivatives. The choice of the initial benzene-based building block is crucial as the substituents present will dictate the reaction pathway and regiochemistry of subsequent transformations. libretexts.orgpressbooks.pub
For the target molecule, 4-chlorophenol is a logical and frequently used starting material. acs.org The hydroxyl group is essential for forming the ether linkage of the chroman ring, and the chlorine atom at the para-position directly translates to the desired 6-chloro substitution in the final product. The directing effects of these substituents are paramount; the hydroxyl group is an ortho-, para-director, which influences how further side chains are attached before the cyclization step. libretexts.orglibretexts.org
Methodological Innovations in Chroman-2-carboxylate Synthesis
While classical synthetic methods are robust, research continues to drive innovation in the synthesis of chroman-2-carboxylates and their analogues, focusing on efficiency, stereoselectivity, and greener processes.
One area of innovation is the use of biocatalysis. For example, enzymatic resolution has been employed for the synthesis of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids from their racemic methyl ester. rsc.org This technique uses esterases to selectively hydrolyze one enantiomer, providing a highly efficient and environmentally friendly route to chiral building blocks. rsc.org This approach could foreseeably be adapted for the resolution of racemic methyl 6-chlorochroman-2-carboxylate.
Another area of advancement is the application of modern catalytic systems. Visible-light photoredox catalysis, for instance, has been developed for the synthesis of substituted chroman-4-ones. semanticscholar.org This method utilizes light to generate radicals under mild conditions, enabling new types of bond formations and expanding the toolkit for constructing the chroman scaffold. semanticscholar.org Such innovative strategies hold the potential to streamline the synthesis of complex chroman derivatives.
Synthetic Methods Overview
| Reaction Type | Key Reagents | Purpose in Synthesis | Reference |
|---|---|---|---|
| Intramolecular Mitsunobu Etherification | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Formation of the dihydrobenzopyran (chroman) ring via cyclization. | organic-chemistry.org, wikipedia.org |
| Fischer Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Conversion of 6-chlorochroman-2-carboxylic acid to its methyl ester. | masterorganicchemistry.com, chemguide.co.uk |
| Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Introduction of a chlorine atom at the 6-position of the chroman ring. | tandfonline.com |
| Enzymatic Resolution | Esterases | Separation of enantiomers to produce optically pure chroman-2-carboxylic acids. | rsc.org |
| Photoredox Catalysis | Visible light, photocatalyst | Innovative method for the synthesis of chroman-4-one precursors. | semanticscholar.org |
Principles of Green Chemistry in Scalable Synthesis of Methyl 6-chlorochroman-2-carboxylate
The industrial production of fine chemicals and pharmaceutical intermediates, such as Methyl 6-chlorochroman-2-carboxylate, is increasingly scrutinized through the lens of green and sustainable chemistry. The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize environmental impact, reduce waste, and ensure worker safety. The application of the twelve principles of green chemistry provides a framework for evaluating and improving the synthesis of this chroman derivative, particularly for scalable production. Key areas of focus include the choice of catalysts, solvents, and reaction pathways to enhance atom economy and reduce the generation of hazardous substances.
A plausible traditional synthesis of Methyl 6-chlorochroman-2-carboxylate involves the reaction of 4-chlorophenol with an acrylate (B77674) derivative. However, modern approaches, particularly those employing organocatalysis, offer a more sustainable alternative. Organocatalytic methods can facilitate asymmetric synthesis, providing enantiomerically enriched products while avoiding the use of heavy metals. rsc.org
For instance, the intramolecular oxy-Michael addition, a key step in forming the chroman ring, can be catalyzed by bifunctional organocatalysts like cinchona alkaloid derivatives. rsc.org These catalysts operate through a dual-activation mechanism, using a basic site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the phenol and a hydrogen-bonding moiety (e.g., a urea (B33335) or thiourea (B124793) group) to activate the electrophile. This approach often allows for milder reaction conditions, reduces the need for strong, corrosive bases, and can be performed in more environmentally benign solvents.
Research into the synthesis of related chromene derivatives has highlighted the effectiveness of using recyclable catalysts and water-based solvent systems, achieving high atom economy and low E-factors (Environmental Factors). rsc.org One study demonstrated the use of pyridine-2-carboxylic acid as a highly efficient, recyclable catalyst for chromene synthesis in a water-ethanol mixture, achieving excellent yields and a favorable green profile. rsc.org Such strategies are directly applicable to the scalable synthesis of Methyl 6-chlorochroman-2-carboxylate.
Below is a comparative analysis of a hypothetical traditional synthesis versus a greener, organocatalytic approach, evaluated against key green chemistry metrics. rsc.orgnih.gov
Table 1: Comparison of Synthetic Routes for Methyl 6-chlorochroman-2-carboxylate
| Metric | Traditional Route (Base-Mediated) | Greener Route (Organocatalyzed) | Green Chemistry Principle Addressed |
| Catalyst | Stoichiometric strong base (e.g., NaH, K₂CO₃) | Catalytic amount (1-10 mol%) of a bifunctional organocatalyst (e.g., Cinchona alkaloid derivative) | Catalysis, Waste Prevention |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Greener solvents (e.g., Toluene, MTBE, or even aqueous mixtures) | Safer Solvents and Auxiliaries |
| Atom Economy | Moderate; formation of salt by-products. | High; catalyst is recycled, minimal by-products. | Atom Economy |
| E-Factor | Higher; includes solvent and salt waste. | Lower; reduced solvent use and recyclable catalyst. | Waste Prevention |
| Reaction Conditions | Often requires elevated temperatures. | Can often proceed at or near room temperature. | Design for Energy Efficiency |
| Toxicity Profile | Uses hazardous reagents (strong bases, toxic solvents). | Avoids strong bases and often uses less toxic catalysts and solvents. | Use of Safer Chemicals |
The adoption of greener methodologies is critical for the sustainable manufacturing of Methyl 6-chlorochroman-2-carboxylate. The focus on catalytic, atom-economical reactions not only reduces the environmental footprint but can also lead to more cost-effective and safer industrial processes. tudelft.nl The scalability of organocatalytic systems has been demonstrated, making them a viable and attractive option for producing chiral chroman derivatives at an industrial level. rsc.org
Advanced Stereochemical Investigations of Chroman 2 Carboxylates
Conformational Analysis of the Chroman Ring System in Solution and Solid State
The dihydropyran ring of the chroman system is not planar and can adopt various conformations, typically half-chair or sofa forms. The preferred conformation can be influenced by the nature and position of substituents on the ring. Understanding the conformational equilibrium is crucial as it can affect the molecule's reactivity and biological interactions.
In the solid state , the conformation is fixed within the crystal lattice and can be precisely determined by X-ray crystallography. researchgate.netnih.govrsc.org Solid-state NMR spectroscopy can also provide valuable information about the molecular conformation, especially for microcrystalline powders that are not suitable for single-crystal X-ray diffraction. nih.govnih.gov By comparing experimental solid-state NMR data with computed values for different possible conformations, the most probable solid-state structure can be identified. nih.gov
In solution , the chroman ring is often in a dynamic equilibrium between different conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational preferences in solution. nih.gov Information from proton-proton coupling constants, Nuclear Overhauser Effect (NOE) experiments, and the chemical shifts of both protons and carbons can be used to deduce the predominant conformation and the relative populations of different conformers. nih.gov For complex and flexible molecules, quantum mechanical calculations of NMR chemical shifts for different conformers can be compared with experimental data to aid in the conformational analysis. nih.gov
Stereoelectronic Effects on Reactivity and Molecular Recognition
Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the chroman ring system, the orientation of lone pairs on the oxygen atom and the alignment of sigma and pi bonds can have a significant impact on reactivity.
For instance, the hydrolysis of the ester group in Methyl 6-chlorochroman-2-carboxylate would proceed through a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate can be influenced by stereoelectronic effects, such as the anti-periplanar alignment of a lone pair on an adjacent oxygen atom to the C-O bond being cleaved. ulaval.ca These effects can dictate the rate and outcome of such reactions.
Reaction Mechanisms and Derivatization Strategies
Mechanistic Studies of Key Synthetic Transformations
The synthesis of methyl 6-chlorochroman-2-carboxylate relies on several fundamental organic reactions. A thorough understanding of their mechanisms is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.
Nucleophilic Acyl Substitution Reactions in Ester Formation
The formation of the methyl ester in methyl 6-chlorochroman-2-carboxylate typically proceeds via a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.com In the context of synthesizing the target molecule, this would likely involve the reaction of 6-chlorochroman-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.comucalgary.ca
The mechanism of Fischer esterification involves several key steps: ucalgary.ca
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.cayoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. youtube.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comucalgary.ca The reactivity of the alcohol follows the order: primary > secondary > tertiary, due to steric hindrance. ucalgary.ca
Isotopic labeling studies, for instance using ¹⁸O-enriched water, have been instrumental in confirming the acyl-oxygen bond cleavage as the predominant pathway in ester hydrolysis, which supports the proposed mechanism for esterification. masterorganicchemistry.com
Catalytic Hydrogenation Mechanisms and Promoter Effects
Catalytic hydrogenation is a critical process for the reduction of functional groups. While methyl 6-chlorochroman-2-carboxylate itself is saturated in the chroman ring, understanding catalytic hydrogenation is relevant for the synthesis of its precursors or for potential subsequent modifications. For instance, if a double bond were present in the chroman ring system, catalytic hydrogenation would be employed to produce the saturated chroman structure.
The mechanism of catalytic hydrogenation typically occurs on the surface of a metal catalyst, such as platinum, palladium, or nickel. libretexts.orglibretexts.org The process can be summarized in the following stages: libretexts.orglibretexts.org
Adsorption: Both the alkene (or other unsaturated substrate) and molecular hydrogen are adsorbed onto the surface of the catalyst.
Hydrogen Activation: The H-H bond of the dihydrogen molecule is cleaved, and the hydrogen atoms become attached to the metal surface. libretexts.org
Hydrogen Transfer: The hydrogen atoms are transferred sequentially to the carbons of the double bond. libretexts.org This addition of hydrogen atoms typically occurs on the same side of the double bond, leading to syn-stereoselectivity. youtube.comyoutube.com
Desorption: The resulting saturated molecule is more weakly adsorbed and desorbs from the catalyst surface. libretexts.org
The reaction is generally exothermic, and the heat of hydrogenation can provide an indication of the stability of the starting alkene. libretexts.org While standard catalytic hydrogenation conditions effectively reduce alkenes, harsher conditions, such as elevated pressure and temperature, are required to reduce aromatic systems like benzene (B151609) due to their inherent stability. youtube.com
Promoters can be added to the catalyst to enhance its activity or selectivity. The choice of catalyst and reaction conditions, including the use of promoters, can influence the stereochemical outcome of the reaction. For example, Wilkinson's catalyst, a homogeneous catalyst, can also be used for hydrogenation. youtube.com
Intramolecular Etherification Reaction Pathways
The formation of the chroman ring system, a key structural feature of methyl 6-chlorochroman-2-carboxylate, is often achieved through an intramolecular etherification reaction. This reaction typically involves the formation of an ether linkage by the cyclization of a precursor molecule containing both a hydroxyl group and a suitable leaving group.
One common strategy is an intramolecular Williamson ether synthesis. In this pathway, a phenoxide ion, generated by deprotonating a phenolic hydroxyl group, acts as a nucleophile and attacks an electrophilic carbon atom within the same molecule, displacing a leaving group (e.g., a halide). The reaction proceeds via an SN2 mechanism.
Alternatively, acid-catalyzed intramolecular cyclization can be employed. In this case, a hydroxyl group is protonated to form a good leaving group (water). A nucleophilic group within the molecule, such as another hydroxyl group or a double bond, can then attack to close the ring.
The regioselectivity and stereoselectivity of these intramolecular etherification reactions are crucial for establishing the correct stereochemistry at the C2 position of the chroman ring. The reaction conditions, including the choice of base or acid and the nature of the substrate, play a significant role in determining the reaction pathway and the final product structure.
Enzymatic Catalysis Mechanisms in Resolution
Enzymes are highly efficient and selective catalysts that can be employed for the kinetic resolution of racemic mixtures. nih.gov In the context of methyl 6-chlorochroman-2-carboxylate, enzymatic catalysis could be used to separate the enantiomers of a racemic precursor, such as 6-chlorochroman-2-carboxylic acid or its ester.
Lipases are a common class of enzymes used for the resolution of esters and carboxylic acids. The mechanism of lipase-catalyzed hydrolysis of an ester, for example, typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate and release the alcohol. The acyl-enzyme intermediate is subsequently hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid.
The enantioselectivity of the enzyme arises from the differential binding of the two enantiomers in the active site. One enantiomer fits more favorably into the active site and is converted to the product at a much faster rate than the other enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer from the slow-reacting one. Computational methods, such as quantum mechanical/molecular mechanical (QM/MM) approaches, can be used to study the enzymatic mechanism and understand the origins of enantioselectivity. nih.gov These studies can help in the rational design of enzymes with improved catalytic properties. nih.gov
Chemical Derivatization for Functionalization and Probe Development
Chemical derivatization of methyl 6-chlorochroman-2-carboxylate can be used to introduce new functional groups, which can then be used to develop probes for biological studies or to create analogues with modified properties.
Esterification Reactions for Carboxylic Acid Moieties
While the parent compound is a methyl ester, the corresponding carboxylic acid, 6-chlorochroman-2-carboxylic acid, is a key intermediate and a primary target for derivatization. Esterification of this carboxylic acid with different alcohols can be used to synthesize a variety of esters. libretexts.org
The Fischer esterification, as previously discussed, is a common method for this purpose. youtube.commasterorganicchemistry.com By varying the alcohol used in the reaction, a library of esters with different alkyl or aryl groups can be generated. The reaction conditions, such as the use of an acid catalyst and the removal of water, are crucial for achieving high yields. masterorganicchemistry.comucalgary.ca
Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acid chloride or an acid anhydride, which can then react with an alcohol to form the ester. ucalgary.ca For example, thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to the corresponding acid chloride. libretexts.org The acid chloride can then react with an alcohol in the presence of a weak base, such as pyridine, to form the ester. youtube.com This method is often more efficient than Fischer esterification, especially for sterically hindered alcohols.
These esterification strategies provide a versatile approach for modifying the ester group of the chroman scaffold, allowing for the synthesis of a wide range of derivatives for various applications.
Amidation and Peptide Coupling Methodologies
The conversion of the methyl ester of 6-chlorochroman-2-carboxylate to its corresponding amide is a key synthetic transformation. This is typically achieved through reaction with a primary or secondary amine. For more complex peptide coupling, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.
A variety of modern coupling reagents are employed to facilitate this transformation, ensuring high yields and minimizing side reactions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides, phosphonium (B103445) salts, and uronium salts. In addition to the primary coupling reagent, auxiliary reagents are often added to suppress racemization and improve reaction rates. A base is also typically required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.
A patent for substituted cycloalkyls as modulators of the integrated stress pathway describes the use of methyl 6-chlorochroman-2-carboxylate in amide bond forming reactions. google.com The process involves coupling with an amine in the presence of a suitable reagent system. google.com
Below is a table summarizing common reagents used for the amidation and peptide coupling of 6-chlorochroman-2-carboxylic acid:
| Reagent Type | Examples | Function |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activate the carboxylic acid for amide bond formation. |
| Auxiliary Reagents | DMAP (4-(Dimethylamino)pyridine), HOAt (1-Hydroxy-7-azabenzotriazole), HOBt (1-Hydroxybenzotriazole) | Suppress side reactions and racemization, and enhance reaction rates. |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralize acidic byproducts and deprotonate the amine. |
This table is generated based on common amidation and peptide coupling methodologies.
Introduction of Fluorescent or Isotopic Labels for Biological Studies
For application in biological studies, methyl 6-chlorochroman-2-carboxylate can be derivatized with fluorescent or isotopic labels. These modifications enable the tracking and quantification of the molecule in biological systems.
Isotopic Labeling:
Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule. For carboxylic acid-containing compounds, several methods are available. One such method involves the use of isotope-coded derivatization reagents. For example, an isotopically labeled version of a reagent like p-dimethylaminophenacyl (DmPA) bromide can be used to tag the carboxylic acid moiety of hydrolyzed methyl 6-chlorochroman-2-carboxylate. nih.gov This approach not only allows for accurate quantification by mass spectrometry but can also improve chromatographic separation and ionization efficiency. nih.gov
Another strategy for introducing an isotopic label is through carbonylation reactions. For instance, [11C]carbon monoxide can be used to introduce a carbon-11 (B1219553) isotope at the carboxyl position of aliphatic carboxylic acids, a method that could potentially be adapted for the chroman scaffold. nih.gov This method is noted for its compatibility with a wide range of functional groups. nih.gov
Fluorescent Labeling:
Fluorescent labeling introduces a fluorophore into the target molecule, allowing for its detection using fluorescence-based techniques. A common strategy for labeling carboxylic acids is to couple them with a fluorescent amine. Alternatively, the chroman ring system itself could be modified to generate an intrinsically fluorescent molecule.
One approach to fluorescent labeling involves the use of a reactive fluorescent dye that can be coupled to the 6-chlorochroman-2-carboxylic acid. For example, a fluorescent analogue of phosphatidylcholine has been synthesized by reacting it with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a fluorescent labeling agent. nih.gov A similar strategy could be employed to attach a fluorophore to the chroman derivative.
Furthermore, the synthesis of fluorescent nucleotide analogues for DNA sequencing has been achieved by attaching a cleavable fluorophore to the nucleotide base via a linker. nih.gov This principle of using a linker to attach a fluorophore could be applied to methyl 6-chlorochroman-2-carboxylate.
Modification of the Halogen Moiety (e.g., substitution reactions)
The chlorine atom on the aromatic ring of methyl 6-chlorochroman-2-carboxylate is a key site for diversification through various cross-coupling reactions. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds, respectively.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride. wikipedia.orgacsgcipr.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is crucial and can influence the scope of the reaction. wikipedia.org This methodology could be applied to replace the chlorine atom of methyl 6-chlorochroman-2-carboxylate with a wide range of primary and secondary amines, leading to a library of novel amino-substituted chroman derivatives. The reaction's utility stems from its ability to form C-N bonds under relatively mild conditions and with good functional group tolerance. wikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Mura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org In the context of methyl 6-chlorochroman-2-carboxylate, the chlorine atom can be substituted with various aryl or vinyl groups by coupling with the corresponding boronic acid. lookchem.comresearchgate.net The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. libretexts.orgnih.gov
The general conditions for these cross-coupling reactions are summarized in the table below:
| Reaction | Catalyst | Ligand | Base | Reactant |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) source | Phosphine ligands (e.g., BINAP, DPPF, XPhos) | Strong base (e.g., NaOt-Bu, K3PO4, Cs2CO3) | Primary or secondary amine |
| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh3)4) | Phosphine ligands | Base (e.g., K2CO3, Cs2CO3, NaOH) | Boronic acid (R-B(OH)2) |
This table provides a general overview of the reaction components for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.
Spectroscopic and Computational Characterization of Methyl 6 Chlorochroman 2 Carboxylate
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 6-chlorochroman-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the chroman ring, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the stereogenic center at C2 and the adjacent methylene (B1212753) group at C3 would exhibit complex splitting patterns due to their diastereotopic nature, providing crucial information about the conformation of the chroman ring. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (around δ 3.7-3.9 ppm).
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in Methyl 6-chlorochroman-2-carboxylate will give a distinct signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift (δ > 160 ppm). researchgate.net The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. libretexts.org The carbons of the chroman ring and the methyl group will appear at higher field strengths. The chemical shifts provide a map of the carbon skeleton and the electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 6-chlorochroman-2-carboxylate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~4.5-4.8 (dd) | ~75-80 |
| C3-H₂ | ~2.0-2.5 (m) | ~25-30 |
| C4-H₂ | ~2.8-3.0 (t) | ~20-25 |
| C5-H | ~7.2-7.4 (d) | ~128-130 |
| C7-H | ~6.8-7.0 (dd) | ~118-120 |
| C8-H | ~6.7-6.9 (d) | ~115-117 |
| OCH₃ | ~3.7-3.9 (s) | ~52-54 |
| C=O | - | ~170-175 |
| C4a | - | ~120-125 |
| C5a | - | ~150-155 |
| C6 | - | ~125-130 (C-Cl) |
| Note: These are predicted values based on known chemical shift ranges for similar structures and are subject to variation based on solvent and experimental conditions. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. For Methyl 6-chlorochroman-2-carboxylate, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations of the ester and ether linkages in the chroman ring (around 1000-1300 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Methyl 6-chlorochroman-2-carboxylate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| C-Cl Stretch | < 800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In Methyl 6-chlorochroman-2-carboxylate, the chromophore is the chlorinated benzene ring fused to the oxygen-containing heterocyclic ring. The presence of the aromatic system and the ester group will give rise to characteristic absorption bands. Typically, π → π* transitions of the aromatic ring are observed, which can be influenced by the chlorine substituent and the chroman ring structure. These transitions are generally strong and appear at specific wavelengths (λ_max). nih.gov The n → π* transition of the carbonyl group in the ester is also possible, though it is often weaker. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer are commonly used. bldpharm.combldpharm.com For Methyl 6-chlorochroman-2-carboxylate (C₁₁H₁₁ClO₃), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed with a high degree of mass accuracy. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the presence of the ³⁷Cl isotope (at approximately one-third the intensity of the ³⁵Cl peak) serving as a definitive marker. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.
Computational Chemistry and Theoretical Modeling
In conjunction with experimental techniques, computational chemistry provides invaluable insights into the electronic structure, stability, and spectroscopic properties of molecules.
Density Functional Theory (DFT) has emerged as a robust computational method for studying the properties of organic molecules. nih.gov By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties with a good balance of accuracy and computational cost. dntb.gov.uaresearchgate.net
For Methyl 6-chlorochroman-2-carboxylate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to: nih.gov
Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Predict spectroscopic data: DFT can calculate theoretical ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to aid in signal assignment. researchgate.net It can also be used to simulate the vibrational (IR) spectrum. The calculated vibrational frequencies can be compared with the experimental IR spectrum to support the assignment of absorption bands to specific molecular motions. nih.govresearchgate.net
Analyze the electronic structure: DFT provides information on the distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transitions observed in UV-Vis spectroscopy. dntb.gov.uaresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Interactive Data Table: Representative DFT-Calculated Parameters for a Chroman Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule |
| Note: These values are representative for a similar chroman structure and would need to be specifically calculated for Methyl 6-chlorochroman-2-carboxylate. |
By integrating these advanced spectroscopic and computational approaches, a comprehensive and unambiguous characterization of Methyl 6-chlorochroman-2-carboxylate can be achieved, providing a solid foundation for its further investigation and potential applications.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For chroman derivatives, FMO analysis helps in understanding their reactivity in various chemical reactions. acs.org The distribution of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attack. In the case of Methyl 6-chlorochroman-2-carboxylate, the HOMO is expected to be localized on the electron-rich chroman ring, particularly the oxygen atom and the aromatic portion, while the LUMO would be concentrated around the electron-withdrawing ester group and the chlorine-substituted carbon. This distribution dictates how the molecule interacts with other reactants. For instance, in a reaction with an electrophile, the attack would likely occur at the sites with high HOMO density. Conversely, a nucleophile would target the regions with high LUMO density.
| Orbital | Description | Predicted Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -6.5 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 |
Note: The energy values are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy (E(2)) associated with these interactions. nih.govacs.org These interactions, often described as hyperconjugation, play a crucial role in the stability of the molecule. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O(1) | σ* (C(2)-C(3)) | 3.2 |
| LP (2) O(4) | π* (C(5)=O(6)) | 25.8 |
| LP (1) Cl(7) | π* (C(8)-C(9)) | 1.5 |
Note: The stabilization energies are hypothetical examples to illustrate the types of interactions and their relative strengths.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Current time information in Berlin, DE.
For Methyl 6-chlorochroman-2-carboxylate, the MEP map would show the most negative potential localized around the oxygen atoms of the ester group, indicating these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. The MEP map provides a comprehensive visual guide to the molecule's reactive behavior and intermolecular interaction patterns.
| Region | Color on MEP Map | Electrostatic Potential | Predicted Interaction |
| Carbonyl Oxygen | Red | Negative | Electrophilic Attack / H-bond acceptor |
| Aromatic Ring | Yellow/Green | Slightly Negative | π-π stacking interactions |
| Methyl Hydrogens | Blue | Positive | Nucleophilic Interaction |
Molecular Simulations for Enantioselective Mechanisms and Conformation
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules over time. nih.gov For chiral molecules like Methyl 6-chlorochroman-2-carboxylate, which has a stereocenter at the C2 position, molecular simulations are particularly useful for understanding the mechanisms of enantioselective reactions and for exploring the conformational landscape of each enantiomer. bath.ac.ukmdpi.com
In the context of enantioselective catalysis, MD simulations can model the interaction of the (R) and (S) enantiomers of Methyl 6-chlorochroman-2-carboxylate with a chiral catalyst or enzyme. researchgate.net By analyzing the binding energies, interaction geometries, and the stability of the transition states for both enantiomers, it is possible to predict which enantiomer will react preferentially and thus explain the origin of enantioselectivity. bath.ac.uk These simulations can reveal subtle differences in how each enantiomer fits into the active site of a catalyst, highlighting the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern chiral recognition. Furthermore, simulations can explore the preferred conformations of the molecule in different solvent environments, which can also influence its reactivity and interactions. researchgate.net
Structure Activity Relationship Sar Studies of Methyl 6 Chlorochroman 2 Carboxylate and Analogues
Correlative Analysis of Structural Modifications and Biological Responses
Systematic alterations of the methyl 6-chlorochroman-2-carboxylate scaffold have allowed researchers to map the structural requirements for activity, particularly concerning its hypolipidemic effects.
The substituent at the 6-position of the chroman ring is a key determinant of biological activity. Studies comparing various analogues have demonstrated that this position significantly influences the compound's efficacy.
Research into the hypolipidemic properties of ethyl chroman-2-carboxylate analogues has shown that the unsubstituted parent compound, ethyl chroman-2-carboxylate, exhibits only marginal hypotriglyceridemic activity and no significant hypocholesterolemic effect in a Triton WR-1339 induced hyperlipidemic rat model. acs.org However, the introduction of a chloro group at the 6-position, as seen in ethyl 6-chlorochroman-2-carboxylate, markedly enhances both hypocholesterolemic and hypotriglyceridemic activities, approaching the efficacy of the established lipid-lowering agent, clofibrate (B1669205). acs.orgnih.gov This highlights the critical importance of the 6-chloro substitution for potent hypolipidemic action. nih.gov
In other classes of chroman derivatives, such as those investigated for the inhibition of nuclear factor-kappaB (NF-κB), halogen substitution also plays a pivotal role. For a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, compounds with a chloro or trifluoromethyl substituent on the N-phenyl ring were potent inhibitors, whereas those with hydroxyl or methoxy (B1213986) groups were inactive. nih.gov This reinforces the general principle that halogenation is a critical tool for enhancing the biological potency of bioactive molecules. nih.govnih.govresearchgate.net
| Substituent at 6-Position | Effect on Cholesterol | Effect on Triglycerides | Reference |
|---|---|---|---|
| Hydrogen (Unsubstituted) | No significant activity | Marginal activity | acs.org |
| Chloro | Active (lowers levels) | Active (lowers levels) | acs.orgnih.gov |
| Cyclohexyl | No significant activity | Active (lowers levels) | acs.orgnih.gov |
| Phenyl | No significant activity | Not specified as active | nih.gov |
The C-2 position of the chroman ring is another critical site for molecular interaction and activity. The primary structure of interest, methyl 6-chlorochroman-2-carboxylate, features a methyl ester at this position. The presence of a carboxylate or a related group at C-2 is a common feature among many bioactive chromans.
In the context of hypolipidemic agents, the carboxylate group is a defining feature, mimicking the structure of clofibrate. acs.org For other biological activities, such as the inhibition of NF-κB, chroman-2-carboxylic acid amides have been shown to be effective. nih.gov The nature of the amide substituent, in this case, a substituted phenyl ring, was found to be a key driver of potency. nih.gov
Structure-activity relationship studies on various chromanone scaffolds (which are structurally related to chromans) also emphasize the importance of the C-2 substitution for a range of activities, including antioxidant, antidiabetic, and antibacterial effects. nih.gov For example, substitution at the C-2 position of chromanones with groups like methoxyphenyl or pyrazol-4-yl derivatives has been shown to yield potent antibacterial compounds. nih.gov While these are not chroman-2-carboxylates, they underscore the general importance of the C-2 position in defining the biological activity profile of the chroman ring system.
The ester group in methyl 6-chlorochroman-2-carboxylate is not merely a passive component; its nature significantly affects the compound's properties and biological activity. Esters are derivatives of carboxylic acids where the hydroxyl hydrogen is replaced by an alkyl group. libretexts.orgquora.com This change eliminates the ability to act as a hydrogen bond donor and generally increases lipophilicity compared to the parent carboxylic acid. libretexts.org
Most of the foundational SAR studies on hypolipidemic chroman-2-carboxylates were conducted using ethyl esters rather than methyl esters. acs.orgnih.govnih.gov However, the difference between a methyl and an ethyl ester is often minimal in terms of biological activity, with both serving as effective prodrugs that can be hydrolyzed in vivo by esterases to the corresponding active carboxylic acid. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution, including hydrolysis, is well-established, with esters being moderately reactive. libretexts.org
The conversion to the free carboxylic acid is often a crucial step for biological activity. The carboxylate anion can engage in ionic interactions with receptor sites, a type of binding not possible for the neutral ester. The free carboxylic acid of 6-fluoro-chroman, a close analogue, is recognized as a pivotal chiral building block for pharmaceuticals, indicating the importance of this functional group. rsc.org In many drug classes, esters are used to improve oral absorption and bioavailability, after which they are cleaved to release the active acid form.
| Functional Group | Key Properties | Potential Biological Role | Reference |
|---|---|---|---|
| Methyl/Ethyl Ester | More lipophilic, neutral, H-bond acceptor | Prodrug, enhances absorption | libretexts.orglibretexts.org |
| Carboxylic Acid | Less lipophilic, acidic, H-bond donor/acceptor, can form carboxylate anion | Active form, engages in ionic interactions with target | libretexts.orgrsc.org |
The C-2 carbon of methyl 6-chlorochroman-2-carboxylate is a stereocenter, meaning the compound exists as a pair of enantiomers, (S) and (R). Biological systems are inherently chiral, and as a result, enantiomers of a drug can have vastly different pharmacological activities, potencies, and metabolic fates.
While direct studies on the separated enantiomers of methyl 6-chlorochroman-2-carboxylate are not detailed in the provided context, extensive research on the closely related 6-fluoro-chroman-2-carboxylic acid (FCCA) provides compelling evidence for the importance of stereochemistry. rsc.org Optically pure (S)-FCCA and (R)-FCCA are described as pivotal chiral building blocks for the pharmaceutical industry, which strongly implies that their biological targets interact with them in a stereospecific manner. rsc.org An enzymatic resolution method was developed to separate the racemic methyl ester of FCCA, using one esterase to produce the (S)-acid and another to produce the (R)-acid, highlighting that enzymes can readily distinguish between the two enantiomers. rsc.org This stereoselective enzymatic processing is a strong indicator that protein binding pockets, whether for enzymes or receptors, will also exhibit stereopreference for one enantiomer over the other. This principle is fundamental in medicinal chemistry, where often only one enantiomer contains the desired therapeutic activity, while the other may be inactive or even contribute to undesirable side effects.
Pharmacophore Elucidation for Biological Target Interaction
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. Based on the SAR data for methyl 6-chlorochroman-2-carboxylate and its analogues, a putative pharmacophore for hypolipidemic activity can be proposed.
The key features would likely include:
Aromatic Ring System: The benzene (B151609) portion of the chroman scaffold serves as a crucial hydrophobic interaction domain.
6-Position Halogen: A halogen atom, specifically chlorine, at the 6-position acts as a key electronic and/or hydrophobic feature that significantly enhances potency. nih.gov This suggests a specific pocket or interaction point on the target protein that favorably accommodates a halogen in this region.
Oxygen Heterocycle: The dihydropyran ring and its oxygen atom are critical for establishing the correct three-dimensional geometry of the molecule and may participate in hydrogen bonding as an acceptor.
C-2 Carboxylate Group: The ester or its hydrolyzed carboxylic acid form at the C-2 position is an essential feature for activity. The carboxylate anion, in particular, likely serves as a key binding group, forming strong hydrogen bonds or an ionic bond with a complementary positively charged residue (e.g., arginine or lysine) in the target's active site. libretexts.org
Defined Stereochemistry: The specific (S) or (R) configuration at the C-2 stereocenter is crucial for correctly orienting the carboxylate group and the rest of the molecule within the binding site. rsc.org
This arrangement of features defines the necessary steric and electronic profile for effective binding and biological response.
Comparative SAR with Related Bioactive Chroman Structures (e.g., clofibrate analogs, ISRIB analogues, 2-(aminomethyl)chromans, other chromones/chromans)
The SAR of methyl 6-chlorochroman-2-carboxylate is best understood when compared with other bioactive molecules containing the chroman or related scaffolds.
Clofibrate Analogs: Methyl 6-chlorochroman-2-carboxylate is considered a cyclic analog of clofibrate. acs.org Both share a para-chlorophenyl group (or a 6-chlorobenzopyran ring) and a carboxylic acid/ester moiety separated by a spacer. The chroman ring essentially rigidifies the structure compared to the flexible chain of clofibrate. The fact that ethyl 6-chlorochroman-2-carboxylate approaches the activity of clofibrate suggests their mechanisms of action are related and that they may interact with the same or similar biological targets, such as peroxisome proliferator-activated receptors (PPARs). acs.orgnih.gov However, differences in activity, such as the unique triglyceride-lowering effect of the 6-cyclohexyl analog, suggest that the chroman scaffold may allow for interactions that are distinct from those of clofibrate. acs.orgnih.gov
ISRIB Analogues: ISRIB (Integrated Stress Response Inhibitor) and its analogues are structurally distinct but share the concept of a rigidified core. Some ISRIB analogues have been designed with chromane (B1220400) moieties to enhance rigidity and explore SAR. nottingham.ac.uknottingham.ac.uk While the biological target (eIF2B) and activity of ISRIB are different from the hypolipidemic action of the chroman-2-carboxylates, the design strategy of using a chroman scaffold to confer conformational rigidity and explore SAR is a shared principle. nottingham.ac.uk
2-(Aminomethyl)chromans: This class of chromans, explored as GnRH receptor antagonists, highlights the versatility of the chroman scaffold. nih.gov Here, the key substituent is at the C-3 position (aminomethyl), and the C-2 position is substituted with an alkyl group. This demonstrates that while the chroman core is retained, altering the position and nature of the key functional groups can completely switch the biological target and therapeutic application.
Chromones: Chromones differ from chromans by the presence of a double bond between C-2 and C-3 and a ketone at C-4. Comparative studies have shown that chromones and chromans can have different biological activities. For instance, ethyl 6-chlorochromone-2-carboxylate is active as a hypolipidemic agent, whereas the corresponding 6-chlorochroman-4-one (B184904) ester is inactive. acs.orgnih.gov This suggests that the planarity and electronic properties conferred by the chromone (B188151) system may lead to different mechanisms of action compared to the more flexible, non-planar chroman ring. acs.org
In Vitro Biological Activity and Mechanistic Pathways
Modulation of Lipid Metabolism Pathways
While the broader class of 6-chlorochroman-2-carboxylic acids has been investigated for effects on lipid metabolism, specific data for the methyl ester, Methyl 6-chlorochroman-2-carboxylate, is not specified in available research abstracts.
There is no specific information available in the surveyed literature regarding the ability of Methyl 6-chlorochroman-2-carboxylate to antagonize cholesterol biosynthesis by inhibiting the incorporation of mevalonate (B85504) in rat liver homogenates. A key study from 1971 by Witiak et al. investigated the DL-6-chlorochroman-2-carboxylic acid and its ethyl ester for this activity, but the results for the methyl ester were not reported in the abstract. researchgate.netacs.org
Similarly, while the antagonism of glycerol (B35011) release from rat epididymal fat pads was a focus of the 1971 study on 6-chlorochroman-2-carboxylic acid and its ethyl ester, specific findings for Methyl 6-chlorochroman-2-carboxylate are not available in the public domain. researchgate.netacs.org
No studies were identified that reported on the effects of Methyl 6-chlorochroman-2-carboxylate on hepatic drug parameters in rodent models.
Anti-inflammatory and Enzyme Inhibition Studies
The anti-inflammatory and specific enzyme-inhibiting properties of Methyl 6-chlorochroman-2-carboxylate have not been characterized in the available scientific literature.
There is no available data to suggest that Methyl 6-chlorochroman-2-carboxylate inhibits the biosynthesis of Prostaglandin E2 (PGE2) through the modulation of the Phospholipase A2 enzyme.
No public data from in vitro studies is available to confirm or deny the inhibitory activity of Methyl 6-chlorochroman-2-carboxylate against the aldose reductase enzyme. Numerous compounds have been evaluated as aldose reductase inhibitors, but this specific methyl ester does not appear among them in the surveyed literature. nih.govopenmedicinalchemistryjournal.com
Cellular and Molecular Signaling Pathway Modulation
Modulation of Eukaryotic Initiation Factor 2B (eIF2B) Activity
There is no direct scientific literature available that specifically investigates the effect of Methyl 6-chlorochroman-2-carboxylate on the activity of eukaryotic initiation factor 2B (eIF2B). However, the modulation of eIF2B is a critical aspect of the Integrated Stress Response (ISR). A well-known small molecule inhibitor of the ISR, ISRIB (Integrated Stress Response Inhibitor), has been shown to function by binding to eIF2B. ISRIB stabilizes the decameric form of eIF2B, which enhances its guanine (B1146940) nucleotide exchange factor (GEF) activity. nih.govbiorxiv.org This stabilization promotes the assembly of the active eIF2B complex. nih.gov By enhancing eIF2B's activity, ISRIB counteracts the inhibitory effect of eIF2α phosphorylation, a key event in the ISR. elifesciences.orgelifesciences.org Given that ISRIB and its analogs are structurally distinct from simple chroman esters, it is not possible to extrapolate that Methyl 6-chlorochroman-2-carboxylate would have a similar mechanism of action without direct experimental evidence.
Suppression of the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, leading to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). elifesciences.orgnih.gov This phosphorylation inhibits the GEF activity of eIF2B, thereby reducing global protein synthesis. elifesciences.org The small molecule ISRIB is a potent inhibitor of the ISR, acting downstream of eIF2α phosphorylation by directly targeting eIF2B. biorxiv.orgelifesciences.org It has been demonstrated that ISRIB can reverse the translational effects of eIF2α phosphorylation and prevent the formation of stress granules. elifesciences.org While research has shown that ISRIB can reverse spatial memory deficits and ameliorate working memory in aged mice by reversing ISR activation in the brain, there are no specific studies linking Methyl 6-chlorochroman-2-carboxylate to the suppression of the ISR. vulcanchem.com
Effects on Collagen Synthesis
Currently, there is no available scientific literature detailing the direct effects of Methyl 6-chlorochroman-2-carboxylate on collagen synthesis.
Reduction of Malondialdehyde Levels in Isolated Cells
There are no specific studies available that have measured the effect of Methyl 6-chlorochroman-2-carboxylate on malondialdehyde (MDA) levels in isolated cells. MDA is a common marker of lipid peroxidation and oxidative stress.
Exploratory In Vitro Biological Activities
While specific data on Methyl 6-chlorochroman-2-carboxylate is limited, the broader class of chroman and chromone (B188151) derivatives has been the subject of extensive research, revealing a variety of biological activities, including antimicrobial and anticancer properties. nih.govnih.govmdpi.comnih.gov
Antimicrobial Properties of Related Chromans:
Various chroman derivatives have demonstrated notable antimicrobial activity against a range of pathogens. For instance, some N-(chroman-4-ylidene)aryloxyacetohydrazones have shown interesting antimycobacterial activities. nih.gov Additionally, certain chromane (B1220400) derivatives isolated from the plant Iris tenuifolia have exhibited antibacterial activity against Enterococcus faecalis and Mycobacterium vaccae. mdpi.com The structural features of these chromans, such as the presence of ortho-dihydroxyl groups, appear to be important for their antimicrobial effects. mdpi.com Other studies have reported that some chromanone derivatives display broad-spectrum antibacterial activity, while azolyl and benzylidene substitutions can lead to good antifungal agents. nih.gov Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones have been shown to be effective against Methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org
Table 1: Examples of Antimicrobial Activity in Chroman Derivatives
| Derivative Class | Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| N-(chroman-4-ylidene)aryloxyacetohydrazones | Mycobacterium species | Antimycobacterial activity | nih.gov |
| Chromanes from Iris tenuifolia | Enterococcus faecalis, Mycobacterium vaccae | Antibacterial activity | mdpi.com |
| C-2 substituted Chromanones | Various bacteria | Broad-spectrum antibacterial activity | nih.gov |
| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Antifungal potential | nih.gov |
Anticancer Properties of Related Chromans:
The anticancer potential of chroman and chromone derivatives is a significant area of research. nih.govnih.govresearchgate.netmdpi.com A number of chroman derivatives have been synthesized and shown to exert inhibitory effects on the growth of human cancer cell lines. nih.govnih.gov For example, certain synthesized chroman derivatives displayed promising activity against the human breast cancer cell line MCF-7. nih.govnih.gov Similarly, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated as cytotoxic agents against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines. researchgate.net Some chromone derivatives isolated from marine fungi have also exhibited cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells, inducing apoptosis through the Bcl-2, Bax, and caspase-3 signaling cascades. mdpi.com
Table 2: Examples of Anticancer Activity in Chroman Derivatives
| Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Chroman derivatives with Schiff base and isatin (B1672199) moieties | MCF-7 (breast cancer) | Growth inhibition | nih.govnih.gov |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | MCF-7, A2780 (ovarian), HT-29 (colorectal) | Cytotoxic activity | researchgate.net |
| Chromone derivatives from Penicillium citrinum | HT-29 (colon), A549 (lung) | Cytotoxic activity, apoptosis induction | mdpi.com |
Molecular Target Identification and Ligand-Target Interaction Studies
To understand the mechanisms underlying the biological activities of chroman derivatives, researchers have employed molecular docking and other computational studies to identify potential molecular targets and analyze ligand-target interactions. researchgate.netresearchgate.netnih.govrsc.orgnih.gov
For instance, molecular docking studies on a series of 3-(O-R) substituted 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives identified Cyclooxygenase-2 (COX-2) as a potential target for their anti-inflammatory activity. researchgate.net The docking analysis revealed good binding affinities and interactions with the active site of the COX-2 protein. researchgate.net
In the context of anticancer activity, docking studies of newly synthesized chromone derivatives have suggested that they may exert their effects by targeting cyclin-dependent kinase 4 (CDK4). nih.gov The binding affinity of the most active compounds within the active pocket of CDK4 was found to be strong, involving hydrophobic and hydrogen-bonding interactions. nih.gov Other studies have used molecular docking to investigate the interaction of chromone derivatives with the human estrogen receptor-alpha (hER-α) and aromatase, suggesting a potential mechanism for their activity against hormone-dependent breast cancer. nih.gov
Furthermore, novel spiro-chromanone hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through molecular docking and dynamics studies, indicating their potential in the context of neurodegenerative diseases. rsc.org
These studies highlight the utility of computational approaches in elucidating the potential molecular targets of chroman derivatives, which can include enzymes like COX-2 and CDK4, as well as receptors like hER-α.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl 6-chlorochroman-2-carboxylate |
| ISRIB (Integrated Stress Response Inhibitor) |
| N-(chroman-4-ylidene)aryloxyacetohydrazones |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives |
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives |
| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
